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Compound of Interest

Compound Name: Hdac-IN-40

cat. No.: B10831478

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and biological activities of Hdac-IN-40, a potent alkoxyamide-based histone
deacetylase (HDAC) inhibitor. This document details the compound's characteristics, its effects
on cellular processes, and methodologies for its study, serving as a valuable resource for
researchers in oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

Hdac-IN-40 is a synthetic small molecule characterized by a 3,5-dimethoxybenzoyl group
linked to a hydroxamic acid moiety via an octanediamide linker.

Chemical Structure:

Table 1: Chemical and Physical Properties of Hdac-IN-40
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Property

Value

Source

IUPAC Name

N1-(3,5-dimethoxyphenyl)-N8-

hydroxyoctanediamide

Molecular Formula C15H22N206 [1]
Molecular Weight 326.34 g/mol [1]
CAS Number 2463198-51-6 [1]
O=C(NOCCCCCCC(NO)=0)C
SMILES [1]
1=CC(OC)=CC(0C)=C1
Appearance Solid (Off-white to pink) [1]
. DMSO: 250 mg/mL (766.07
Solubility [1]

mM)

Biological Activity

Hdac-IN-40 is a potent inhibitor of histone deacetylases, particularly targeting HDAC2 and

HDACSG. Its inhibitory activity leads to a range of antitumor effects.

Table 2: In Vitro Inhibitory Activity of Hdac-IN-40

Target Ki (nM) Source

HDAC?2 60 [1]

HDAC6 30 [1]

Table 3: Antiproliferative Activity of Hdac-IN-40

Cell Line ICs0 (M) Cancer Type Source

A2780 0.89 Ovarian Cancer [1]
Tongue Squamous

Cal27 0.72 [1]

Cell Carcinoma
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Mechanism of Action

As an HDAC inhibitor, Hdac-IN-40 functions by preventing the removal of acetyl groups from
lysine residues on both histone and non-histone proteins. This leads to the hyperacetylation of
these proteins, which in turn alters gene expression and affects various cellular processes. The
primary mechanisms of action include:

e Chromatin Remodeling: Increased histone acetylation leads to a more relaxed chromatin
structure, allowing for the transcription of tumor suppressor genes that are often silenced in
cancer cells.

» Non-Histone Protein Regulation: Hdac-IN-40 induces the accumulation of acetylated a-
tubulin, a non-histone protein. This modification can disrupt microtubule function, leading to
cell cycle arrest and apoptosis.[1]

 Induction of Apoptosis: The compound enhances cisplatin-induced cytotoxicity through the
activation of caspase-3/7, key executioner caspases in the apoptotic pathway.[1]

Signaling Pathways

The antitumor effects of Hdac-IN-40 are mediated through the modulation of several key
signaling pathways.

Apoptosis Pathway

Hdac-IN-40 promotes apoptosis by activating the intrinsic apoptotic pathway, culminating in the
activation of caspase-3 and caspase-7.
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Caption: Hdac-IN-40 induced apoptosis pathway.
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NF-kB Signaling Pathway

HDAC inhibitors are known to influence the NF-kB signaling pathway, which is crucial for cell
survival and proliferation. By inhibiting HDACs, Hdac-IN-40 can lead to the acetylation of NF-
KB components, modulating their activity and promoting apoptosis.
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Caption: Modulation of NF-kB pathway by Hdac-IN-40.

Experimental Protocols
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This section provides detailed methodologies for key experiments to characterize the activity of
Hdac-IN-40.

Synthesis of Hdac-IN-40

A plausible synthetic route for Hdac-IN-40, based on general methods for alkoxyamide-based
HDAC inhibitors, is outlined below.

Step 1: Amide Coupling

8-Aminooctanoic acid
methyl ester
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Caption: General synthetic workflow for Hdac-IN-40.
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Protocol:

e Amide Coupling: 3,5-Dimethoxybenzoic acid is coupled with the amino group of 8-
aminooctanoic acid methyl ester using a standard coupling reagent such as EDC/HOBt in an
appropriate solvent like DMF. The reaction is stirred at room temperature until completion.

o Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic
acid using a base such as lithium hydroxide in a mixture of THF and water.

» Hydroxamic Acid Formation: The carboxylic acid is then converted to the hydroxamic acid by
reaction with hydroxylamine hydrochloride in the presence of a coupling agent and a base.
The final product, Hdac-IN-40, is purified by column chromatography.

Antiproliferative Activity Assay (MTT Assay)

This protocol determines the concentration of Hdac-IN-40 that inhibits the proliferation of
cancer cell lines by 50% (ICso).

Protocol:

o Cell Seeding: Seed cancer cells (e.g., A2780, Cal27) in a 96-well plate at a density of 5,000-
10,000 cells/well and allow them to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of Hdac-IN-40 (typically ranging
from 0.01 to 100 uM) for 72 hours. Include a vehicle control (DMSO).

e MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at
37°C.

e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value using a dose-response curve fitting software.
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o-Tubulin Acetylation Assay (Western Blot)

This assay is used to detect the increase in acetylated a-tubulin following treatment with Hdac-
IN-40.

Protocol:

Cell Treatment: Treat cells (e.g., Cal27) with Hdac-IN-40 at a specified concentration (e.g., 1
KUM) for a designated time (e.g., 24 hours).

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with
primary antibodies against acetylated a-tubulin and total a-tubulin (as a loading control)
overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated
secondary antibodies. Detect the protein bands using an enhanced chemiluminescence
(ECL) detection system.

Densitometry: Quantify the band intensities to determine the relative increase in acetylated
a-tublin.

Caspase-3/7 Activation Assay (Luminometric)

This assay quantifies the activity of executioner caspases 3 and 7, which are key markers of

apoptosis.

Protocol:

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Hdac-
IN-40, cisplatin, or a combination of both for the desired time.
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» Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well. This
reagent contains the DEVD peptide, which is cleaved by active caspase-3/7.

 Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase
cleavage of the substrate and generation of a luminescent signal.

e Luminescence Measurement: Measure the luminescence using a microplate reader.

o Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and
compare the caspase activity in treated cells to that in control cells.

Conclusion

Hdac-IN-40 is a potent, alkoxyamide-based HDAC inhibitor with significant antitumor activity.
Its ability to induce protein hyperacetylation, modulate key signaling pathways, and trigger
apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead
compound for the development of novel epigenetic therapies. The experimental protocols and
pathway diagrams provided in this guide offer a solid foundation for researchers to further
investigate the therapeutic potential of Hdac-IN-40.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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